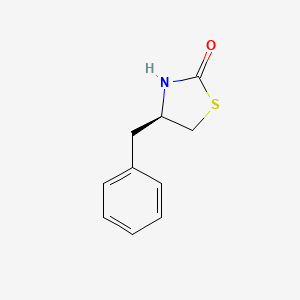

(R)-4-Benzyl-1,3-thiazolidine-2-one

描述

Significance of Asymmetric Synthesis in Modern Organic Chemistry

Asymmetric synthesis is a field of organic chemistry focused on the selective creation of one stereoisomer over others. scielo.org.mxnih.gov Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Often, only one of these enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. nih.gov Consequently, the ability to synthesize single, pure enantiomers is of paramount importance. scielo.org.mxjmcs.org.mx This targeted approach is crucial for producing safer and more effective pharmaceuticals, as well as specialized agrochemicals and advanced materials with unique properties. nih.govjmcs.org.mx

Role and Evolution of Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to guide a subsequent chemical reaction, inducing the formation of a desired stereoisomer. nih.govnih.gov This strategy involves a three-step process: covalent attachment of the auxiliary to the starting material, a diastereoselective reaction that creates a new stereocenter, and finally, the removal of the auxiliary to yield the enantiomerically enriched product. uni.lu

Introduced in the 1970s, chiral auxiliaries were among the first reliable methods for achieving high levels of stereocontrol in chemical reactions. uni.lusigmaaldrich.com While the development of asymmetric catalysis has provided more efficient, substoichiometric alternatives, chiral auxiliaries remain a robust and highly predictable method. scielo.org.mx Their transformations are well-studied, versatile, and often provide the most direct route to enantiomerically pure products, especially during the early phases of drug development. uni.lunih.gov

Emergence and Advantages of Sulfur-Based Chiral Auxiliaries

Within the diverse family of chiral auxiliaries, those containing sulfur atoms have demonstrated significant advantages. researchgate.net Sulfur-containing auxiliaries, such as thiazolidinethiones and their derivatives, are valued for several reasons. The sulfur atom's ability to coordinate with Lewis acids allows for the formation of highly ordered and rigid transition states during a reaction, which is key to achieving high levels of stereoselectivity.

Furthermore, sulfur-based auxiliaries are often crystalline, which facilitates purification of the intermediate diastereomers through recrystallization. researchgate.net The carbon-sulfur bond in these auxiliaries can also be cleaved under relatively mild conditions, allowing for the removal of the auxiliary without compromising the newly formed stereocenter. researchgate.net Specifically, N-acyl thiazolidinethiones have proven to be exceptionally effective in controlling the stereochemistry of aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. uni.lu

Contextualization of 4-Benzyl-1,3-thiazolidine-2-one within Thiazolidinone-Derived Chiral Auxiliary Chemistry

The compound (R)-4-Benzyl-1,3-thiazolidine-2-one belongs to the class of thiazolidinone chiral auxiliaries. These are typically derived from amino acids; the 4-benzyl substituent, for instance, originates from the amino acid phenylalanine. The (R)-configuration of the auxiliary is derived from D-phenylalanine, while the corresponding (S)-enantiomer is synthesized from the naturally more abundant L-phenylalanine. jmcs.org.mx

Thiazolidinones are closely related to the extensively studied 1,3-thiazolidine-2-thiones . The conversion from a thiazolidinethione to a thiazolidinone is a known chemical transformation involving desulfurization and oxygenation. nih.gov The thione variants, particularly those developed by the research groups of Nagao and Crimmins, are renowned for their utility in asymmetric aldol reactions. nih.govresearchgate.net These auxiliaries can direct the formation of specific stereoisomers with high selectivity.

While direct literature on the application of This compound is not as prevalent as for its thione counterpart or its (S)-enantiomer, its stereochemical utility can be understood from the principles of asymmetric synthesis. The enantiomer, (S)-4-Benzyl-1,3-thiazolidine-2-one , has been investigated as a novel chiral auxiliary for asymmetric aldol reactions. scielo.org.mxjmcs.org.mxresearchgate.net In a study, the N-propionyl derivative of the (S)-auxiliary was reacted with various aromatic aldehydes using a titanium enolate. These reactions produced the corresponding syn-aldol products with good yields and moderate to high diastereoselectivity. scielo.org.mx

The fundamental principle of chiral auxiliary-based synthesis dictates that the use of the opposite enantiomer of the auxiliary will result in the formation of the opposite enantiomer of the product. Therefore, it is expected that this compound would provide access to the enantiomeric series of aldol products with comparable efficiency and selectivity to its (S)-counterpart.

The table below presents the results from the asymmetric aldol condensation of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with various aldehydes, illustrating the diastereoselectivity achievable with this class of auxiliary. scielo.org.mx

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions using N-Propionyl-(4S)-benzyl-1,3-thiazolidin-2-one

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|

| Benzaldehyde (B42025) | 97:3 | 86 |

| 4-Methoxybenzaldehyde (B44291) | 95:5 | 88 |

| 2,4-Dichlorobenzaldehyde | 85:15 | 75 |

| 2-Chlorobenzaldehyde | 73:27 | 77 |

| 4-Nitrobenzaldehyde | 80:20 | 81 |

| 3,4-(Methylenedioxy)benzaldehyde | 89:11 | 85 |

Data sourced from the Journal of the Mexican Chemical Society. scielo.org.mx

This data underscores the utility of the 4-benzyl-1,3-thiazolidin-2-one scaffold in controlling stereochemistry. By employing the (R)-enantiomer of this auxiliary, chemists can predictably access the opposite product enantiomers, making it a valuable and complementary tool in the synthesis of complex chiral molecules. jmcs.org.mx The removal of the auxiliary from the aldol adducts can be readily achieved through nucleophilic acyl substitution, a process facilitated by the presence of the endocyclic sulfur atom. scielo.org.mxjmcs.org.mx

Structure

3D Structure

属性

IUPAC Name |

(4R)-4-benzyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCRDXCVRFUOW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 1,3 Thiazolidine 2 One and Its N Acyl Derivatives

Stereoselective Synthesis of the Chiral Auxiliary Scaffold

The key to the utility of 4-benzyl-1,3-thiazolidine-2-one as a chiral auxiliary is the stereoselective synthesis of its core structure, ensuring high enantiomeric purity.

The most common and effective method for preparing enantiomerically pure (4S)- or (4R)-benzyl-1,3-thiazolidine-2-one involves a synthetic sequence starting from the corresponding chiral amino acid, L-phenylalanine or D-phenylalanine. The synthesis of the (4S) enantiomer from L-phenylalanine is a well-documented procedure. scielo.org.mx The process typically involves the reduction of the carboxylic acid moiety of the amino acid to a primary alcohol, yielding the corresponding amino alcohol. This intermediate is then cyclized to form the thiazolidinone ring. For instance, the synthesis of (4S)-benzyl-1,3-thiazolidin-2-one can be achieved from L-phenylalanine. scielo.org.mx A related synthesis starting from a β-amino alcohol involves reaction with carbon disulfide in the presence of a base to form a thiazolidinethione, which can then be converted to the thiazolidinone. nih.gov

N-Acylation Strategies for Auxiliary Derivatization

Once the chiral 1,3-thiazolidine-2-one scaffold is obtained, the nitrogen atom is acylated to generate the final chiral auxiliary. This step is crucial for activating the molecule for subsequent enolization and stereoselective reactions. The N-acylation is typically achieved by treating the thiazolidinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a suitable base.

The preparation of N-acetylated thiazolidine (B150603) derivatives can be accomplished through the reaction of the parent thiazolidine with acetic anhydride. In a representative procedure for a related compound, the thiazolidine is dissolved in a solution of sodium carbonate and cooled in an ice bath. nanobioletters.com Acetic anhydride is then added dropwise, and the mixture is stirred for a period to allow for the completion of the reaction. nanobioletters.com Acidification of the solution followed by extraction with an organic solvent yields the N-acetylated product. nanobioletters.com

Table 1: Representative Reaction Conditions for N-Acetylation

| Reagent/Parameter | Condition |

|---|---|

| Starting Material | (4R)-4-Benzyl-1,3-thiazolidine-2-one |

| Acylating Agent | Acetic Anhydride |

| Base | Sodium Carbonate |

| Solvent | Water / Chloroform |

The synthesis of N-propionyl-4-benzyl-1,3-thiazolidine-2-one is a standard procedure for creating a key reagent for asymmetric aldol (B89426) reactions. scielo.org.mx The N-acylation is achieved by reacting (4S)-benzyl-1,3-thiazolidin-2-one with propionyl chloride. scielo.org.mx The reaction is carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at a reduced temperature, typically 0°C. A tertiary amine base, such as triethylamine (B128534) (Et₃N), is added to scavenge the HCl generated during the reaction. scielo.org.mx The reaction is generally rapid and, after workup involving an aqueous wash and extraction, provides the N-propionyl derivative in good yield. scielo.org.mx

Table 2: Experimental Details for the Synthesis of (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one. scielo.org.mx

| Reagent/Parameter | Details |

|---|---|

| Starting Material | (4S)-Benzyl-1,3-thiazolidin-2-one (1.0 g, 5.18 mmol) |

| Solvent | Dichloromethane (DCM, 10 mL) |

| Base | Triethylamine (Et₃N, 2.46 g, 24.38 mmol) |

| Acylating Agent | Propionyl chloride (0.67 mL, 6.85 mmol) |

| Temperature | 0°C to room temperature |

| Reaction Time | 3 hours |

| Workup | Quenched with saturated NH₄Cl solution, extracted with DCM |

Applications of 4 Benzyl 1,3 Thiazolidine 2 One As a Chiral Auxiliary in Asymmetric Transformations

Asymmetric Aldol (B89426) Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been extensively developed in its asymmetric variants. The use of chiral auxiliaries covalently attached to the enolate component offers a reliable strategy for controlling the stereochemical outcome of the reaction. The (R)-4-benzyl-1,3-thiazolidine-2-one auxiliary has proven to be effective in guiding the facial selectivity of enolate attack on various aldehydes.

Acetate (B1210297) Aldol Additions

The asymmetric aldol addition of acetate enolates is a challenging transformation due to the lack of a substituent at the α-position of the enolate, which often leads to lower levels of diastereoselectivity compared to their propionate (B1217596) counterparts. While the use of chiral auxiliaries aims to overcome this challenge, specific research data on the application of N-acetyl-(R)-4-benzyl-1,3-thiazolidine-2-one in acetate aldol additions is not extensively documented in the reviewed literature.

General studies on related N-acetyl thiazolidinethiones have shown that achieving high diastereoselectivity can be difficult. The stereochemical outcome is highly dependent on the reaction conditions, including the choice of Lewis acid and base. For instance, research on other chiral thiazolidinethiones has explored the use of various Lewis acids to promote the reaction and induce stereoselectivity. However, without specific experimental data for N-acetyl-(R)-4-benzyl-1,3-thiazolidine-2-one, a detailed analysis of its performance in acetate aldol additions remains speculative. The development of highly diastereoselective acetate aldol reactions often requires careful optimization of the chiral auxiliary and the reaction parameters.

Propionate Aldol Additions

In contrast to acetate additions, the use of N-propionyl-(R)-4-benzyl-1,3-thiazolidine-2-one in asymmetric aldol reactions has been more thoroughly investigated, demonstrating its utility in creating stereodefined products. The additional methyl group in the propionate unit provides a crucial steric element that enhances diastereoselective control.

Recent research has shown that the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one (the enantiomer of the title compound) condenses with a variety of aryl aldehydes with good diastereoselectivity. scielo.org.mxresearchgate.net These reactions typically yield the 'Evans syn' aldol adduct as the major product. scielo.org.mxresearchgate.net The reaction conditions generally involve the use of titanium tetrachloride (TiCl4) as a Lewis acid and a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). scielo.org.mxresearchgate.netjmcs.org.mx

The diastereomeric ratios (dr) obtained in these reactions are consistently high, highlighting the effectiveness of the 4-benzyl-1,3-thiazolidine-2-one auxiliary in controlling the stereochemical outcome.

Aldol Additions with Diverse Carbonyl Electrophiles, including Aromatic Aldehydes and Ketones

The versatility of this compound as a chiral auxiliary is further demonstrated by its successful application in aldol reactions with a wide range of carbonyl electrophiles. The majority of documented research focuses on reactions with aromatic aldehydes, showcasing the influence of electronic and steric factors on the reaction's efficiency and stereoselectivity.

Studies utilizing the enantiomeric (S)-4-benzyl-1,3-thiazolidine-2-one have systematically explored its reactions with various substituted benzaldehydes. The results indicate that the electronic nature of the substituent on the aromatic ring of the aldehyde does not significantly impact the high levels of diastereoselectivity observed. scielo.org.mx Both electron-donating and electron-withdrawing groups on the aromatic aldehyde lead to good yields and high diastereomeric ratios, favoring the 'Evans syn' product. scielo.org.mxresearchgate.net

For example, the reaction of the titanium enolate of N-propionyl-(4S)-benzyl-1,3-thiazolidine-2-one with benzaldehyde (B42025), 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and 4-methoxybenzaldehyde (B44291) all proceed with high diastereoselectivity. scielo.org.mxjmcs.org.mx

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 97:3 | 86 | scielo.org.mx |

| 4-Chlorobenzaldehyde | 95:5 | 92 | scielo.org.mx |

| 4-Nitrobenzaldehyde | 97:3 | 70 | scielo.org.mx |

| 4-Methoxybenzaldehyde | 86:14 | 74 | scielo.org.mx |

| 3,4-(Methylenedioxy)benzaldehyde | 97:3 | 84 | scielo.org.mx |

| 2-Naphthaldehyde | 73:27 | 81 | scielo.org.mx |

Data presented for the (S)-enantiomer of the chiral auxiliary.

While the focus has been on aromatic aldehydes, the utility of this chiral auxiliary with ketones as electrophiles is an area that warrants further investigation to expand its synthetic scope.

Diastereoselective Control in Aldol Reactions

The ability to selectively generate different diastereomers of the aldol product from a single chiral auxiliary is a significant advantage in asymmetric synthesis. The this compound auxiliary, in its acylated form, has demonstrated the capacity to produce both 'Evans syn' and 'non-Evans syn' diastereomers with high levels of control, depending on the reaction conditions.

The formation of the 'Evans syn' aldol adduct is the more commonly observed outcome in aldol reactions employing N-propionyl-4-benzyl-1,3-thiazolidine-2-one. This stereochemical preference is typically achieved using a Lewis acid such as titanium tetrachloride in the presence of a hindered amine base like N,N-diisopropylethylamine. scielo.org.mxresearchgate.net

The prevailing mechanistic model suggests that the reaction proceeds through a non-chelated transition state. scielo.org.mxresearchgate.net In this model, the stereochemistry is dictated by minimizing steric interactions between the chiral auxiliary, the enolate, and the incoming aldehyde. The benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, directing the aldehyde to approach from the less hindered face, leading to the observed 'Evans syn' product. The facial selectivity in these aldol additions is a result of a well-ordered, chair-like transition state.

While the 'Evans syn' pathway is often dominant, the formation of 'non-Evans syn' diastereomers can be achieved by carefully modifying the reaction conditions. Research on related thiazolidinethione and oxazolidinethione auxiliaries has shown that the stoichiometry of the Lewis acid and the nature of the base can dramatically influence the stereochemical outcome.

For instance, with certain chiral auxiliaries, the use of two equivalents of a Lewis acid like TiCl4 in conjunction with one equivalent of a base such as Hünig's base can favor the formation of the 'non-Evans syn' product. This is believed to occur through a chelated transition state where the second equivalent of the Lewis acid coordinates to the carbonyl oxygen of the auxiliary, altering the facial bias of the enolate. In some cases, the 'non-Evans syn' aldol adduct has been observed as a minor product even under conditions that predominantly favor the 'Evans syn' isomer. scielo.org.mxresearchgate.net The ability to access these alternative diastereomers significantly enhances the synthetic utility of the this compound auxiliary.

Influence of Enolate Counterions and Lewis Acids on Stereoselectivity

The nature of the metal counterion and the presence of Lewis acids play a pivotal role in determining the geometry of the enolate and, consequently, the stereochemical outcome of its reactions. By carefully selecting these reagents, it is possible to control the formation of specific diastereomers.

Utilization of Titanium Enolates (e.g., TiCl₄-mediated)

In the context of asymmetric aldol additions, the use of titanium tetrachloride (TiCl₄) as a Lewis acid in conjunction with an amine base allows for the generation of titanium enolates. While much of the reported research focuses on the (S)-enantiomer of the chiral auxiliary, the principles of stereochemical control are directly applicable to the (R)-enantiomer, leading to the opposite stereoisomer of the product.

For instance, the condensation of the N-propionyl derivative of (S)-4-benzyl-1,3-thiazolidine-2-one with various aryl aldehydes, mediated by TiCl₄ and N,N-diisopropylethylamine (DIPEA), has been shown to produce 'Evans syn' aldol adducts with good diastereoselectivity. scielo.org.mxjmcs.org.mxresearchgate.netjmcs.org.mx The term 'Evans syn' refers to a specific relative stereochemistry of the newly formed stereocenters in the aldol product. The observed facial selectivity is believed to proceed through a non-chelated transition state. scielo.org.mxjmcs.org.mxresearchgate.net In these reactions, using the this compound auxiliary would be expected to yield the corresponding 'anti-Evans syn' aldol products with a similar degree of stereocontrol.

A study on the (S)-auxiliary demonstrated that the reaction of its N-propionyl derivative with benzaldehyde in the presence of TiCl₄ and DIPEA resulted in the 'Evans syn' product with a high diastereomeric ratio of 97:3. scielo.org.mx This highlights the high level of stereochemical induction exerted by the chiral auxiliary in titanium-mediated aldol reactions.

Application of Chlorotitanium Enolates

The active species in the aforementioned TiCl₄-mediated reactions is a chlorotitanium enolate. scielo.org.mxjmcs.org.mxresearchgate.net The formation of this enolate is crucial for achieving high diastereoselectivity. The reaction of the N-acyl thiazolidinone with TiCl₄ and an amine base generates the enolate in situ, which then reacts with the electrophile (e.g., an aldehyde).

Research has shown that the stoichiometry of the reagents is important. For example, using equimolar amounts of TiCl₄ (relative to the N-acyl thiazolidinone) and an amine base like DIPEA leads to good yields and diastereoselectivities. scielo.org.mxjmcs.org.mxresearchgate.net The combination of the chiral auxiliary, the titanium Lewis acid, and the amine base creates a well-defined chiral environment that dictates the stereochemical outcome of the aldol addition. The resulting aldol adducts can then have the chiral auxiliary removed under mild conditions to provide the desired chiral product. scielo.org.mxjmcs.org.mx

Generation and Reactivity of Lithium Enolates

Information regarding the specific generation and reactivity of lithium enolates derived from N-acyl-(R)-4-benzyl-1,3-thiazolidine-2-one is not extensively detailed in the reviewed literature. However, the general principles of lithium enolate formation and reactivity in asymmetric synthesis are well-established for other chiral auxiliaries, such as the Evans oxazolidinones. Typically, lithium enolates are generated using strong lithium amide bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures. The stereochemical outcome of their reactions can be influenced by factors such as the presence of additives and the specific reaction conditions.

Impact of Amine Bases on Enolate Formation and Asymmetric Induction

Amine bases are critical components in the formation of titanium enolates from N-acyl-(R)-4-benzyl-1,3-thiazolidine-2-ones. Their primary role is to deprotonate the α-carbon of the acyl group, facilitating the formation of the enolate. The choice of the amine base can influence both the rate of enolate formation and the stereochemical course of the subsequent reaction.

In the TiCl₄-mediated aldol reactions of the corresponding (S)-auxiliary, N,N-diisopropylethylamine (DIPEA) has been successfully employed. scielo.org.mxjmcs.org.mxresearchgate.netjmcs.org.mx DIPEA is a non-nucleophilic, sterically hindered base that effectively promotes enolization without competing in side reactions. The combination of TiCl₄ and DIPEA with the N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one resulted in good diastereoselectivity, affording the 'Evans syn' aldol product in ratios ranging from 73:27 to 97:3. scielo.org.mxjmcs.org.mxresearchgate.net This demonstrates that the amine base, in concert with the Lewis acid and the chiral auxiliary, creates a highly organized transition state that directs the stereoselective formation of the C-C bond.

Asymmetric Michael Additions

Asymmetric Michael additions, or conjugate additions, are a powerful method for the stereoselective formation of carbon-carbon bonds. The use of chiral auxiliaries, such as this compound, can effectively control the stereochemistry of the newly formed stereocenter.

Intermolecular Michael Additions to Unsaturated Systems

While the application of this compound as a chiral auxiliary in intermolecular Michael additions is not as extensively documented in the readily available literature as its use in aldol reactions, the underlying principles of stereocontrol are expected to be similar. The chiral auxiliary would be appended to the Michael donor or acceptor to direct the facial selectivity of the conjugate addition to α,β-unsaturated systems like enones, nitroalkenes, or acrylates. The steric hindrance provided by the benzyl group on the thiazolidinone ring would favor the approach of the reacting partner from the less hindered face, leading to a high degree of diastereoselectivity in the product. The specific conditions, including the choice of Lewis acid and solvent, would likely play a crucial role in optimizing the stereochemical outcome. Further research in this specific area would be beneficial to fully explore the potential of this chiral auxiliary in asymmetric Michael additions.

Intramolecular Thio-Michael/Aldol Cyclization Cascade Reactions

A cascade reaction combines multiple transformations into a single synthetic operation, offering efficiency in building molecular complexity. The proposed intramolecular thio-Michael/aldol cyclization cascade would involve an initial conjugate addition of a sulfur nucleophile followed by an intramolecular aldol reaction.

Based on a review of the available scientific literature, the specific application of this compound as a chiral auxiliary in intramolecular thio-Michael/aldol cyclization cascade reactions is not a widely documented transformation. While the auxiliary is extensively used in standard intermolecular aldol reactions, its application in this particular type of cascade sequence is not prominently reported.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from chiral auxiliaries is a cornerstone of stereoselective synthesis. For N-acyl derivatives of this compound, this would involve the deprotonation at the α-carbon of the acyl group to form a chiral enolate, followed by reaction with an alkyl halide.

However, research into the alkylation of N-acylthiazolidinethiones has revealed significant challenges. The enolates generated from these compounds are often unstable in the presence of base and prone to decomposition. Furthermore, there is a strong competing pathway involving the reaction at the exocyclic sulfur atom of the thiazolidinethione ring. This leads to the formation of S-alkylated products rather than the desired C-alkylated products. researchgate.net The propensity for S-alkylation over C-alkylation is a critical limitation for this application. researchgate.net While some reviews mention stereoselective alkylation as a general application of thiazolidinethiones, specific, high-yielding examples of α-alkylation of simple N-acyl derivatives are scarce due to these competing pathways. researchgate.net

Table 1: Competing Pathways in the Alkylation of N-Acylthiazolidinethione Enolates

| Reaction Pathway | Product Type | Outcome |

|---|---|---|

| C-Alkylation | Desired α-alkylated product | Generally not favored; a minor pathway. researchgate.net |

| S-Alkylation | S-alkylated ketene (B1206846) N,S-acetal | A dominant, competing pathway. researchgate.net |

| Enolate Decomposition | Cleavage of the acyl group | Occurs in the presence of base. researchgate.net |

This behavior contrasts with the successful and highly diastereoselective aldol additions using the same auxiliary, where Lewis acid-mediated enolization provides a more stable reactive intermediate that favors C-C bond formation. wustl.edu

Enantioselective Additions to Iminium Ions

The nucleophilic addition of carbon-based species to imines and their corresponding protonated or Lewis acid-activated forms, iminium ions, is a fundamental method for synthesizing chiral amines. The use of a chiral auxiliary attached to the nucleophile can direct the stereochemical outcome of the addition to the C=N bond.

The general strategy involves generating a chiral enolate from an N-acyl derivative of this compound, which then attacks the electrophilic iminium ion. The success of such reactions often depends on activating the imine, as imines are generally less electrophilic than their carbonyl counterparts. researchgate.netnih.gov This activation is typically achieved with a Brønsted or Lewis acid, which coordinates to the imine nitrogen. researchgate.net

While the principles of this transformation are well-established, specific examples detailing the use of N-acylated this compound derivatives for enantioselective additions to iminium ions are not extensively reported in the surveyed scientific literature. The focus of this auxiliary has predominantly been on additions to carbonyl compounds.

Resolution of Racemic Mixtures via Chiral Auxiliary Strategy

A chiral auxiliary can be used to resolve a racemic mixture by converting the enantiomers into a pair of diastereomers, which can then be separated by physical methods like chromatography or crystallization. An alternative approach is kinetic resolution, where a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic substrate.

A notable application of thiazolidinethiones is in the kinetic resolution of racemic N-acyl derivatives. Research has demonstrated that the methanolysis of racemic N-acyl-thiazolidin-2-thiones can be performed enantioselectively in the presence of a chiral acyl transfer catalyst. wustl.edunih.gov This process enables the separation of the enantiomers through a deacylation reaction that proceeds at a different rate for each enantiomer. nih.gov One enantiomer is consumed faster to yield the deacylated thiazolidinethione, leaving the unreacted, slower-reacting N-acyl enantiomer in high enantiomeric excess. nih.gov

This type of resolution, where the chirality resides in the leaving group part of the substrate during the key transformation, provides an effective, non-enzymatic route to obtaining enantioenriched thiazolidin-2-thiones. wustl.edu

Table 2: Kinetic Resolution of N-Acyl-thiolactams via Catalytic Enantioselective Deacylation

| Substrate (N-Acyl Group) | Catalyst | Selectivity Factor (s) | Reference |

|---|---|---|---|

| N-acetyl-thiazolidine-2-thione | Benzotetramisole (BTM) | 16 | nih.gov |

| N-propionyl-thiazolidine-2-thione | Benzotetramisole (BTM) | 26 | nih.gov |

| N-isobutyryl-thiazolidine-2-thione | Benzotetramisole (BTM) | 39 | nih.gov |

Data sourced from a study on the kinetic resolution of N-acyl-thiolactams. nih.gov

Mechanistic Investigations and Stereochemical Models of Chiral Induction

Elucidation of Transition State Architectures in Asymmetric Reactions

The stereochemical outcome of reactions employing N-acyl-(4S)-benzyl-1,3-thiazolidin-2-one is rationalized by the geometry of the key transition state. In titanium-mediated aldol (B89426) additions, the reaction proceeds through a well-defined, organized transition state architecture that dictates the facial selectivity of the reacting partners.

In a key study, the chlorotitanium enolate of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one was reacted with various aryl aldehydes. scielo.org.mx This reaction, using titanium tetrachloride (TiCl₄) and N,N-diisopropylethylamine (DIPEA), consistently produced the 'Evans syn' aldol adduct as the major product. scielo.org.mxresearchgate.net The formation of this specific diastereomer is attributed to a highly ordered, non-chelated transition state complex. scielo.org.mxnih.gov Initially, the Lewis acidic TiCl₄ coordinates to the carbonyl oxygen of the incoming aldehyde. nih.gov Subsequently, the titanium enolate, formed from the N-propionyl thiazolidinone, coordinates to this activated aldehyde-titanium complex, resulting in a hexacoordinate titanium species in the transition state. nih.gov

Unlike the classic Evans boron aldol reactions which proceed via a rigid, six-membered chelated transition state, the titanium-mediated aldol reaction with the N-acyl-1,3-thiazolidine-2-one auxiliary is proposed to involve a non-chelated transition state. scielo.org.mxresearchgate.net In this model, the enolate and the aldehyde are both coordinated to the titanium center, but there is no chelation involving the carbonyl group of the chiral auxiliary itself. nih.gov

The proposed transition state model (A) features a hexacoordinate titanium complex. nih.gov The conformation of the N-acyl thiazolidinone enolate is crucial. The bulky benzyl (B1604629) group at the C4 position of the thiazolidinone ring effectively shields one face of the enolate. To minimize steric hindrance, the aldehyde approaches from the less hindered face. The orientation of the enolate is such that the sulfur atom and the enolate oxygen are positioned to avoid steric clash with the benzyl group. This specific arrangement leads to the preferential formation of the 'Evans syn' aldol product. nih.gov The reliability of this model is supported by the consistent observation of high diastereoselectivity for the syn adduct across various aldehydes. scielo.org.mxnih.gov

Analysis of Facial Selectivity in Asymmetric Additions

Facial selectivity in these aldol additions is directly controlled by the stereodirecting influence of the chiral auxiliary. scielo.org.mxresearchgate.net The (4S)-benzyl group projects from the stereogenic center of the thiazolidinone ring, creating a significant steric bias. This bias forces the incoming electrophile (the aldehyde) to approach the enolate from the face opposite to the benzyl group.

The reaction between the (Z)-titanium enolate of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one and an aldehyde can be visualized through a chair-like transition state model. The benzyl group on the auxiliary occupies a pseudo-equatorial position to minimize A(1,3) strain. This conformation orients the enolate in such a way that the Re-face of the enolate is exposed for the electrophilic attack by the aldehyde, leading to the observed 'Evans syn' stereochemistry in the product. scielo.org.mxnih.gov The diastereomeric ratios obtained from reactions with a range of aromatic aldehydes underscore the effectiveness of this facial control, with selectivities ranging from 73:27 to as high as 97:3. scielo.org.mxresearchgate.net

The results of the asymmetric aldol coupling of N-propionyl-(4S)-thiazolidinone with various aldehydes are summarized below.

| Aldehyde (RCHO) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | 6a/7a | 80:20 | 72 |

| 4-Methylbenzaldehyde | 6b/7b | 73:27 | 75 |

| 4-Methoxybenzaldehyde (B44291) | 6c/7c | 85:15 | 70 |

| 4-(Benzyloxy)benzaldehyde | 6d/7d | 95:5 | 68 |

| 3,4-Bis(benzyloxy)benzaldehyde | 6e/7e | 97:3 | 65 |

| 4-Nitrobenzaldehyde | 6f/7f | 83:17 | 78 |

Theoretical and Computational Studies on Stereochemical Outcomes

While experimental data and stereochemical models provide a strong basis for understanding chiral induction, theoretical and computational studies offer deeper quantitative insights into the transition states. For thiazolidinone and related auxiliaries, Density Functional Theory (DFT) calculations have been employed to analyze conformational preferences and the energies of various possible transition states. mdpi.com

For instance, computational studies on related 5-substituted thiazolidin-4-one derivatives have successfully used DFT to calculate the lowest energy conformers, which aligns with experimental NMR data. mdpi.com In other systems, such as the asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione catalyzed by chiral Nickel(II) complexes, theoretical calculations have been instrumental in accounting for the observed stereochemical outcome and establishing a foundational mechanistic model. nih.gov These studies typically involve calculating the energies of all possible diastereomeric transition states. The transition state with the lowest calculated energy corresponds to the pathway that will be favored kinetically, thus leading to the major product isomer. Such calculations can validate experimentally proposed models, like the non-chelated transition state, and quantify the energetic differences that lead to high diastereoselectivity. Although specific DFT studies for the titanium-mediated aldol reaction of N-propionyl-(R)-4-benzyl-1,3-thiazolidine-2-one are not extensively reported, the principles established in these related systems demonstrate the power of computational chemistry in rationalizing and predicting stereochemical outcomes.

Regeneration and Recovery of the Chiral Auxiliary

Methodologies for Mild Deprotection and Cleavage of the Chiral Auxiliary from Adducts

The cleavage of the chiral auxiliary from the newly formed stereochemically-rich product is a crucial step. For (R)-4-benzyl-1,3-thiazolidine-2-one, the presence of the endocyclic sulfur atom facilitates this process, allowing for milder conditions compared to more robust auxiliaries like Evans' oxazolidinones. The primary mechanism for removal is nucleophilic acyl substitution at the exocyclic carbonyl group of the N-acyl adduct. nih.govjmcs.org.mx This process transfers the chiral acyl group to a nucleophile, releasing the intact auxiliary.

A study utilizing the (S)-enantiomer, (4S)-benzyl-1,3-thiazolidin-2-one, in asymmetric aldol (B89426) reactions confirmed that the auxiliary can be removed under mild conditions to yield the desired product in good yield. nih.gov While specific conditions for every type of transformation may vary, the general strategies involve hydrolysis, alcoholysis, or reductive cleavage. It has been noted that strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also induce cleavage of the auxiliary. rsc.org

Common methods for the cleavage of N-acyl thiazolidinone adducts include:

Transesterification: This is often the preferred method as it directly converts the adduct to the corresponding ester. Various alcoholates can be used, with the choice depending on the desired ester group. Reagents like magnesium methoxide (B1231860) or titanium(IV) isopropoxide offer mild and effective cleavage.

Hydrolysis: Saponification using alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂), is a standard method to generate the carboxylic acid. The hydroperoxide anion is the active nucleophile that selectively attacks the exocyclic imide carbonyl. williams.edu

Reductive Cleavage: To obtain the corresponding alcohol, reducing agents like lithium borohydride (B1222165) (LiBH₄) can be employed. This method cleaves the N-acyl bond and reduces the acyl group in a single step.

Table 1: Representative Methodologies for Nucleophilic Cleavage of N-Acyl Thiazolidinone Adducts

| Product Type | Reagent(s) | Nucleophile | Typical Conditions |

|---|---|---|---|

| Ester | Mg(OCH₃)₂ | CH₃O⁻ | Methanol, Room Temp. |

| Ester | Ti(O-iPr)₄ | i-PrO⁻ | Isopropanol, 0 °C to RT |

| Carboxylic Acid | LiOH / H₂O₂ | HOO⁻ | THF/H₂O, 0 °C |

| Alcohol | LiBH₄ | H⁻ | THF or Et₂O, 0 °C |

Strategies for Efficient Recovery and Recyclability of the Auxiliary

A key advantage of using a chiral auxiliary is the potential for its recovery and reuse, which is essential for process efficiency and cost-effectiveness. wikipedia.orgscielo.org.mx After the N-acyl bond is cleaved, the free this compound is present in the reaction mixture along with the desired product. The separation is typically achieved through standard purification techniques.

Work-up and Isolation: The recovery process generally involves an aqueous work-up. The differing solubility and polarity of the chiral product and the auxiliary allow for separation. For instance, after cleavage, an acid-base extraction can be employed. The weakly acidic N-H proton of the thiazolidinone allows it to be selectively extracted into an aqueous basic phase, leaving the (typically less polar) product in the organic phase. Subsequent acidification of the aqueous phase precipitates the auxiliary, which can then be isolated by filtration or extraction into a fresh organic solvent.

Purification and Reuse: The recovered auxiliary can be purified by recrystallization to restore its high enantiomeric and chemical purity before being reused in subsequent reactions. While specific data on the recycling efficiency of this compound is not extensively documented in the literature, related systems demonstrate the feasibility of high recovery rates.

For example, a study on the continuous flow synthesis utilizing Oppolzer's sultam, another sulfur-containing chiral auxiliary, demonstrated an automated recycling process. rsc.orgnih.gov In this system, the auxiliary was separated from the product in-line and could be directly fed back into the reaction stream. This approach led to crude recovery yields of 71-79%, and the auxiliary could be recrystallized to greater than 99% purity for reuse. nih.govresearchgate.net Such automated, continuous-flow recycling represents a state-of-the-art strategy for maximizing the efficiency of chiral auxiliary-mediated syntheses. nih.gov

The development of robust and efficient recycling protocols is paramount to the industrial application of chiral auxiliaries, transforming them from stoichiometric reagents into recyclable, "pseudo-catalytic" sources of chirality. nih.gov

Advanced Synthetic Applications and Future Research Directions

Application in the Total Synthesis of Natural Products and Bioactive Molecules

The temporary incorporation of a chiral auxiliary is a robust strategy for controlling the stereochemical outcome of a reaction. wikipedia.org This approach is particularly valuable in the total synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. wikipedia.org The (R)-4-Benzyl-1,3-thiazolidine-2-one auxiliary, and its derivatives, have proven effective in this regard, particularly in reactions that form new stereocenters.

Stereoselective Construction of Complex Stereocenters

A key application of this chiral auxiliary is in substrate-controlled diastereoselective reactions, most notably in asymmetric aldol (B89426) additions. The N-acyl derivative of the thiazolidinone serves as a prochiral nucleophile. Upon enolization, typically with a Lewis acid like titanium tetrachloride (TiCl₄) and a hindered base, the benzyl (B1604629) group at the C4 position effectively shields one face of the enolate. jmcs.org.mxscielo.org.mx This steric hindrance directs the approach of an incoming electrophile, such as an aldehyde, to the opposite face, resulting in the formation of one diastereomer in preference to the other.

Recent studies on the enantiomer, (S)-4-Benzyl-1,3-thiazolidine-2-one, have demonstrated its efficacy as a novel auxiliary in titanium-mediated aldol couplings. The N-propionyl derivative reacts with various aryl aldehydes to yield the corresponding 'Evans syn' aldol adducts with good to excellent diastereoselectivity. jmcs.org.mxscielo.org.mxscielo.org.mx The facial selectivity is believed to proceed through a non-chelated transition state. jmcs.org.mxscielo.org.mx

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|

| Benzaldehyde (B42025) | 95:5 | 89 |

| 4-Nitrobenzaldehyde | 97:3 | 85 |

| 4-Chlorobenzaldehyde | 96:4 | 88 |

| 4-Methoxybenzaldehyde (B44291) | 92:8 | 90 |

| 2-Naphthaldehyde | 95:5 | 86 |

| 2-Furaldehyde | 73:27 | 75 |

This reliable method for creating two contiguous stereocenters simultaneously is a powerful strategy in the synthesis of polyketide natural products and other complex chiral molecules. wikipedia.org

Illustrative Examples in Natural Product Synthesis

The utility of this class of auxiliaries is highlighted in the total synthesis of bioactive molecules. For instance, a derivative, (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one, was employed in a concise, three-step total synthesis of the natural product (–)-cytoxazone. nih.gov This synthesis utilized an asymmetric aldol reaction followed by a modified Curtius rearrangement to construct the target oxazolidin-2-one core. nih.gov

While specific total syntheses of Homocitric Acid Lactone , Oxyneolignans , and Stemoamide using this compound are not prominently documented in recent literature, the demonstrated success in highly diastereoselective aldol reactions suggests its potential applicability. nih.govresearchgate.netelsevierpure.com The core structural motifs of these natural products often contain stereocenters that could be established using aldol or alkylation methodologies controlled by this auxiliary.

Rational Design and Synthesis of Next-Generation 4-Benzyl-1,3-thiazolidine-2-one Derivatives with Enhanced Reactivity or Selectivity

A key avenue for future research is the rational design of new derivatives of 4-benzyl-1,3-thiazolidine-2-one to improve its performance. researchgate.net Modifications to the core structure can be made to fine-tune steric and electronic properties, thereby enhancing reactivity, selectivity, or simplifying the removal of the auxiliary. researchgate.netnih.gov

Strategies for creating next-generation derivatives include:

Modification at the C5 position: Introducing various substituents at the C5 position of the thiazolidinone ring can alter the steric environment and influence diastereoselectivity. researchgate.net

Altering the N-acyl group: The nature of the N-acyl chain can be varied to access different enolate structures and products.

Hybrid Scaffolds: Integrating the thiazolidinone motif with other pharmacologically active scaffolds, such as acridine, can lead to hybrid molecules with novel biological activities. mdpi.com

The synthesis of these novel derivatives often involves multi-step sequences, starting from readily available materials and employing reactions like chloroacetylation and cyclocondensation with reagents such as ammonium (B1175870) thiocyanate. researchgate.netnih.gov The goal is to develop auxiliaries that offer higher diastereoselectivity, function under milder conditions, or possess improved properties for specific applications, such as enhanced antitumor or antimicrobial activity. researchgate.netnih.gov

Consideration of Green Chemistry Principles in Auxiliary-Mediated Asymmetric Synthesis

The atom economy of a reaction, which measures how many atoms from the reactants are incorporated into the final product, is inherently low in these processes because the high-molecular-weight auxiliary is not part of the product. wikipedia.orgjk-sci.com This contrasts with catalytic asymmetric synthesis, which is generally more atom-economical. acs.orgnumberanalytics.com

To address these shortcomings, future research must focus on several key areas:

Catalysis over Stoichiometry: The ninth principle of green chemistry favors catalytic reagents over stoichiometric ones. yale.eduacs.org Developing methods where the auxiliary can be used in sub-stoichiometric amounts would be a significant advance.

Reducing Derivatives: Minimizing the number of synthetic steps, such as protection and deprotection, is a core green chemistry principle (Principle 8). yale.edusigmaaldrich.com This makes the efficiency of attaching and cleaving the auxiliary a critical factor. The (4S)-benzyl-1,3-thiazolidin-2-one auxiliary is noted for its relatively easy removal under mild conditions due to the presence of the endocyclic sulfur atom, which is an advantage. scielo.org.mx

By focusing on these principles, the synthetic power of auxiliaries like this compound can be harnessed in a more sustainable and environmentally responsible manner.

常见问题

Basic: What are the standard synthetic routes for (R)-4-Benzyl-1,3-thiazolidine-2-one?

The synthesis typically involves cyclization of chiral precursors. A common approach starts with amino alcohols or N-acylated derivatives. For example:

- Step 1 : Deprotonation of a chiral oxazolidinone (e.g., (R)-4-benzyl-1,3-oxazolidin-2-one) using n-BuLi, followed by acylation with an acyl chloride (e.g., butanoyl chloride) to form an N-acyl intermediate .

- Step 2 : Ring transformation or sulfur incorporation via reagents like carbon disulfide (CS₂) under reflux with KOH to form the thiazolidinone core .

- Purification : Silica column chromatography or recrystallization from solvents like ethanol or DCM/EtOAC mixtures .

Basic: How is the stereochemical configuration of this compound confirmed?

- X-ray crystallography is the gold standard for absolute configuration determination. For example, single-crystal analysis of analogous thiazolidinethiones confirmed the (S)-configuration at C1 via helical chain aggregation patterns .

- Spectroscopic methods : ¹H/¹³C-NMR can identify diastereotopic protons and coupling constants, while chiral HPLC or polarimetry verifies enantiopurity .

Advanced: How is this compound utilized as a chiral auxiliary in asymmetric catalysis?

This compound derivatives act as chiral auxiliaries in asymmetric aldol reactions :

- Mechanism : The thiazolidinone ring directs stereoselectivity by forming a rigid enolate intermediate. For example, Crimmins' method uses N-acyl derivatives to control facial selectivity in aldol additions .

- Application : Synthesizing complex natural products (e.g., polyketides) with high enantiomeric excess (>90%) .

Advanced: How do reaction conditions impact synthetic yields, and how can contradictions in literature data be resolved?

- Key variables : Temperature (-40°C to reflux), solvent (anhydrous DMF vs. DCM), and stoichiometry (e.g., excess acyl chloride). reports 79% yield for a thiourea derivative under reflux in DMF, while other methods using lower temperatures may reduce side reactions .

- Troubleshooting : Optimize reaction monitoring (TLC/HPLC) and purification. Conflicting yields often arise from impurities in starting materials or inadequate drying of intermediates .

Advanced: What analytical challenges arise in studying metal-ion interactions with this compound?

- Case study : Derivatives like 5-hydroxyimino-4-imino-1,3-thiazolidine-2-one form complexes with Pt(IV), but structural analogs (e.g., PHBS, ITHBA) show no affinity. This highlights the need for spectrophotometric validation (λ = 450–600 nm) and cross-checking with voltammetry to avoid false positives .

- Methodological note : Use non-aggressive media (e.g., acetate buffer) to stabilize the Pt(IV)-thiazolidinone complex .

Advanced: How does conformational analysis inform the reactivity of thiazolidinone derivatives?

- X-ray studies : Substituents on the thiazolidinone ring (e.g., benzyl groups) induce steric effects that alter enolate geometry. For example, 3-benzyl-2-phenyl derivatives exhibit distorted boat conformations, impacting their catalytic efficiency in Diels-Alder reactions .

- Computational modeling : DFT calculations correlate Hammett parameters (σ) with reaction rates to predict regioselectivity in nucleophilic attacks .

Methodological: What strategies are recommended for scaling up synthesis while maintaining enantiopurity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。